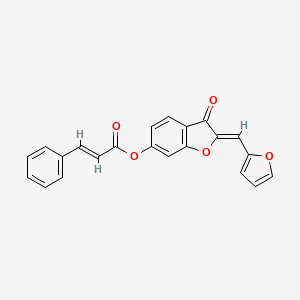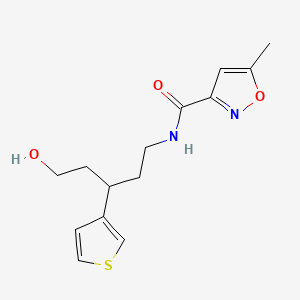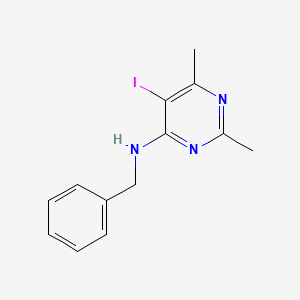
N1-(4-ethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-ethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, commonly known as EPPOM, is a chemical compound with potential applications in scientific research. This compound is a derivative of oxalamide and has been synthesized using a specific method. EPPOM has been studied for its mechanism of action, biochemical and physiological effects, and limitations for lab experiments.
Mécanisme D'action
EPPOM acts as a selective inhibitor of certain ion channels in the brain, particularly the Nav1.7 and Nav1.8 channels. These channels are involved in the transmission of pain signals and their inhibition can lead to analgesic effects. EPPOM binds to the intracellular side of these channels and stabilizes them in a closed state, preventing the influx of sodium ions.
Biochemical and Physiological Effects
EPPOM has been shown to have analgesic effects in animal models of pain. It has also been shown to reduce the severity of seizures in animal models of epilepsy. In addition, EPPOM has been shown to have a low toxicity profile and does not produce significant side effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using EPPOM in lab experiments is its selectivity for certain ion channels, which allows for specific targeting of these channels. EPPOM also has a low toxicity profile, which makes it a safer option compared to other compounds with similar effects. However, one limitation of using EPPOM is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on EPPOM. One area of interest is the development of more potent and selective inhibitors of Nav1.7 and Nav1.8 channels. Another area of interest is the study of EPPOM's effects on other ion channels and their potential implications for the treatment of other neurological disorders. Additionally, further research is needed to determine the optimal dosage and administration of EPPOM for maximum efficacy.
Méthodes De Synthèse
EPPOM has been synthesized using a specific method that involves the reaction of 4-ethylphenyl isocyanate with (1-(phenylsulfonyl)pyrrolidin-2-yl)methanamine. The resulting product is then treated with oxalyl chloride and triethylamine to obtain EPPOM. This method has been optimized to yield a high purity product and has been validated through various analytical techniques.
Applications De Recherche Scientifique
EPPOM has been studied for its potential application in scientific research, particularly in the field of neuroscience. It has been shown to inhibit the activity of certain ion channels in the brain, which can have implications for the treatment of neurological disorders such as epilepsy and chronic pain. EPPOM has also been studied for its potential use as a tool for studying ion channel function and structure.
Propriétés
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(4-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-2-16-10-12-17(13-11-16)23-21(26)20(25)22-15-18-7-6-14-24(18)29(27,28)19-8-4-3-5-9-19/h3-5,8-13,18H,2,6-7,14-15H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSDWJYUJFNRMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-ethylphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2947719.png)
![(5-(pyridin-3-yl)isoxazol-3-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2947720.png)


![5-((2-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2947724.png)
![N-(3-chloro-4-methoxyphenyl)-2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2947725.png)



![(2,4-Dimethyl-1,3-thiazol-5-yl)-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2947732.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2947735.png)
![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B2947736.png)